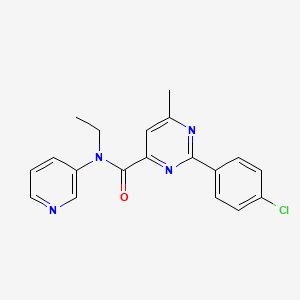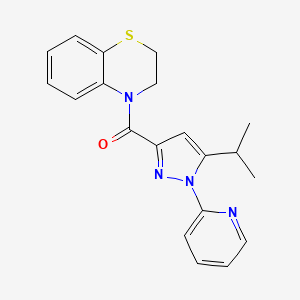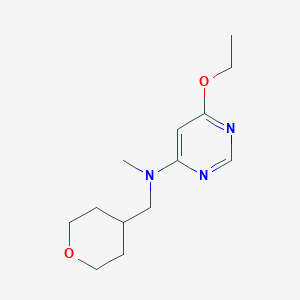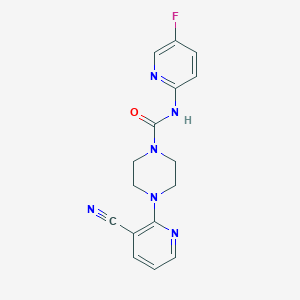
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects on various types of cancer. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential clinical applications.
作用機序
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide works by binding to the ATP-binding site of FLT3, thereby inhibiting its activity. This leads to downstream effects such as inhibition of the PI3K/AKT and MAPK signaling pathways, which are important for cell survival and proliferation. Inhibition of these pathways leads to apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on FLT3 activity, it has been shown to inhibit the activity of other receptor tyrosine kinases such as KIT and PDGFR. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
One of the advantages of 2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide is its specificity for FLT3, which makes it a useful tool for studying the role of this receptor in cancer cells. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer cells. Additionally, its effects on other receptor tyrosine kinases and angiogenesis may complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide. One area of interest is in combination therapy with other targeted agents or chemotherapy drugs. Another area of interest is in identifying biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing more potent and selective inhibitors of FLT3 that may have greater therapeutic efficacy.
合成法
The synthesis of 2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with ethylmagnesium bromide to form 4-chlorophenylethylamine. This intermediate is then reacted with 2,6-dimethylpyridine-3-carboxaldehyde to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form this compound.
科学的研究の応用
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic effects on various types of cancer, including acute myeloid leukemia, neuroblastoma, and multiple myeloma. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is commonly overexpressed in these types of cancer cells. Inhibition of FLT3 activity has been shown to induce apoptosis and inhibit proliferation of cancer cells.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-3-24(16-5-4-10-21-12-16)19(25)17-11-13(2)22-18(23-17)14-6-8-15(20)9-7-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFJBMIEBRQWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methoxypropanamide](/img/structure/B7661812.png)
![2-methyl-N-[1-(6-propan-2-yloxypyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7661820.png)
![2-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7661836.png)

![Methyl 2-[2-[[1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B7661851.png)


![2-[1-(6-Methoxy-2,5-dimethylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B7661874.png)
![1-[6-(3-Hydroxy-4-methylpiperidin-1-yl)pyrimidin-4-yl]-4-methylpiperidin-3-ol](/img/structure/B7661881.png)
![Methyl 4-[5-(2-fluorophenyl)furan-2-carbonyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylate](/img/structure/B7661884.png)
![N-[2-[(2-cyclohexylacetyl)amino]ethyl]-2,3,6-trifluorobenzamide](/img/structure/B7661899.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)-1,4-diazepan-1-yl]ethanol](/img/structure/B7661902.png)


